(1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
The compound (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule that features a unique structure combining benzimidazole and pyrroloquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole derivative, followed by the formation of the hydrazone linkage, and finally the cyclization to form the pyrroloquinoline structure. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and implementing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a therapeutic agent. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in organic synthesis.
Acetylacetone: Another diketone with similar reactivity.
Diketene: A reactive intermediate used in the synthesis of various compounds.
Uniqueness
What sets (1Z)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its complex structure, which combines multiple functional groups and heterocyclic rings
Properties
Molecular Formula |
C18H15N5O |
---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yldiazenyl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-2-ol |
InChI |
InChI=1S/C18H15N5O/c24-17-15(12-7-3-5-11-6-4-10-23(17)16(11)12)21-22-18-19-13-8-1-2-9-14(13)20-18/h1-3,5,7-9,24H,4,6,10H2,(H,19,20) |
InChI Key |
SVTLOMCLPXMSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(N3C1)O)N=NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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